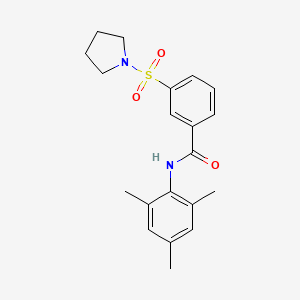
N-(dicyclopropylmethyl)-N-methyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dicyclopropylmethyl)-N-methyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)-N-methyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Methyl and Cyclopropyl Groups: The methyl and cyclopropyl groups can be introduced through alkylation reactions using suitable alkylating agents.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(dicyclopropylmethyl)-N-methyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(dicyclopropylmethyl)-N-methyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)-N-methyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
N-(dicyclopropylmethyl)-N-methyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide can be compared with other piperidine derivatives, such as:
- N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
- 1-(1-methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid dihydrochloride
These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
N-(dicyclopropylmethyl)-N-methyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3O/c1-21-12-9-18(10-13-21)23-11-3-4-17(14-23)20(24)22(2)19(15-5-6-15)16-7-8-16/h15-19H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJJMNWYBWWTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)C(=O)N(C)C(C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}phenyl)ethanone](/img/structure/B5980192.png)
![4-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5980202.png)
![4-{N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5980204.png)
![N-(2-methoxyethyl)-N-methyl-1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B5980210.png)

![2-(4-fluorobenzyl)-4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5980226.png)
![4-{4-[(4-benzylpiperazin-1-yl)sulfonyl]benzyl}-6-methylpyridazin-3(2H)-one](/img/structure/B5980231.png)
![methyl (4-{4-[(4-fluorophenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B5980234.png)
![3-[2-(3-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5980240.png)
![1-(4-chlorophenyl)-N-{[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5980258.png)
![[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-(methylamino)pyridin-3-yl]methanone](/img/structure/B5980262.png)
![2-{1-benzyl-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5980263.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5980265.png)
![N-[2-({2-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]benzyl}amino)ethyl]acetamide](/img/structure/B5980280.png)
